molecular formula C10H16N2O B011154 4-Pyrimidinol, 5-hexyl- CAS No. 103980-64-9

4-Pyrimidinol, 5-hexyl-

Cat. No. B011154
CAS RN: 103980-64-9
M. Wt: 180.25 g/mol
InChI Key: CFEHYVITKCDTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyrimidinol, 5-hexyl- is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has a hexyl group attached to the fifth carbon atom of the pyrimidine ring. The unique structure of this compound makes it an interesting target for synthetic chemists and researchers in the fields of pharmacology, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 5-hexyl- is not fully understood. However, studies have suggested that this compound may inhibit DNA synthesis and induce apoptosis in cancer cells. This mechanism of action makes it a promising candidate for the development of new anticancer therapies.
Biochemical and Physiological Effects:
Studies have shown that 4-Pyrimidinol, 5-hexyl- has various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of cancer cells by inducing DNA damage and inhibiting DNA synthesis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Pyrimidinol, 5-hexyl- in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in high yields. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-Pyrimidinol, 5-hexyl-. One area of interest is the development of new anticancer therapies based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as drug discovery and biochemistry. Further research is also needed to optimize the synthesis of this compound and improve its solubility in water.

Synthesis Methods

The synthesis of 4-Pyrimidinol, 5-hexyl- can be achieved through various methods. One common method is the reaction of 5-bromopyrimidine with hexylmagnesium bromide in the presence of a palladium catalyst. This method yields a high purity product with a good yield. Other methods include the reaction of 5-hexyluracil with hydrazine hydrate, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

4-Pyrimidinol, 5-hexyl- has shown potential in various scientific research applications. One area of interest is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, colon cancer, and liver cancer.

properties

CAS RN

103980-64-9

Product Name

4-Pyrimidinol, 5-hexyl-

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-hexyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H16N2O/c1-2-3-4-5-6-9-7-11-8-12-10(9)13/h7-8H,2-6H2,1H3,(H,11,12,13)

InChI Key

CFEHYVITKCDTOF-UHFFFAOYSA-N

SMILES

CCCCCCC1=CN=CNC1=O

Canonical SMILES

CCCCCCC1=CN=CNC1=O

Other CAS RN

103980-64-9

synonyms

5-hexyl-3H-pyrimidin-4-one

Origin of Product

United States

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